Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate is a chemical compound with the CAS number 27428-42-8 . It is used extensively in scientific research due to its unique structure, which offers diverse applications, including drug synthesis, agrochemical development, and material science studies.
Synthesis Analysis
The synthesis of Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate and its derivatives has been reported in several studies . For instance, one study designed and synthesized 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one to evaluate their inhibitory activities against BRD4 .Molecular Structure Analysis
The molecular structure of Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate is unique and has been analyzed in several studies . The compound’s unique structure offers diverse applications in various fields, including drug synthesis, agrochemical development, and material science studies.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate have been analyzed in several studies . For instance, the compound has an empirical formula of C8H11NO3, a CAS number of 116423-07-5, and a molecular weight of 169.18 .Scientific Research Applications
Asymmetric Reformatsky Reaction Catalysis
A notable application involves the use of ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate in the asymmetric Reformatsky reaction, catalyzed by a chiral bisoxazolidine. This process efficiently produces ethyl 3-hydroxy-3-(4-aryl)propanoates with significant enantiomeric excess, highlighting the compound's utility in synthesizing enantioenriched products (Wolf & Moskowitz, 2011).
Polymorphism Characterization
In pharmaceutical and material sciences, understanding polymorphism is crucial. Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate hydrochloride was studied for its polymorphic forms using spectroscopic and diffractometric techniques, underscoring the challenges in analytical and physical characterization of polymorphic pharmaceutical compounds (Vogt et al., 2013).
Synthetic Applications
The synthesis of related compounds showcases the versatility of ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate in organic synthesis. For instance, its role in generating ethyl 2-ethoxycarbonyl-3,5-dioxoiiexanoate through hydrogenolysis and hydrolysis processes illustrates its potential as a reactive intermediate for further chemical transformations (KashimaChoji et al., 1973).
Radical Cyclization Catalysis
Moreover, ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate has been investigated in electroreductive radical cyclization reactions. These studies not only expand the understanding of radical cyclization mechanisms but also open new avenues for synthesizing cyclic compounds with potential biological activities (Esteves et al., 2005).
Hydrogenation Process Studies
Furthermore, the compound's derivatives have been explored in the hydrogenation of dimethyl malonate to 1,3-propanediol, demonstrating an alternative route for producing valuable monomers for polymer synthesis. This research highlights the potential of using ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate and its derivatives in catalytic processes for sustainable chemical production (Zheng et al., 2017).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-4-13-10(12)6-5-9-7(2)11-14-8(9)3/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIKUODTTWGBPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(ON=C1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.